2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-amino-4-(2-propylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-2-3-9-13-5-7-14(9)6-4-8(11)10(12)15/h5,7-8H,2-4,6,11H2,1H3,(H2,12,15) |
InChI Key |
FTFORLORAMQENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Propyl-1H-imidazole Core
A commonly reported approach to synthesize 2-propyl-substituted imidazoles involves condensation reactions using appropriate precursors such as butyramidinium salts and ethyl chloroacetate or ethyl oxalate derivatives. According to Jiang and Yang (2016), ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate structurally related to the target compound, can be synthesized by:
- Step 1: Preparation of diethyl 2-chloro-3-oxosuccinate by dropwise addition of ethyl chloroacetate to ethyl oxalate in the presence of sodium ethoxide at low temperature.
- Step 2: Condensation of the resulting compound with butyramidinium salts in ethanol to form diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.
- Step 3: Grignard reaction with methylmagnesium bromide to introduce the hydroxypropan-2-yl group, yielding ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.
This method is noted for its practicality, high yield, and suitability for scale-up, with final product purity exceeding 99.5% by HPLC.
Introduction of the Butanamide Side Chain
The butanamide moiety bearing the amino group can be introduced via amide bond formation strategies or through functional group transformations starting from nitrile or amine precursors.
One approach to prepare 2-aminobutanamide derivatives involves the synthesis of 2-aminobutanamide hydrochloride via:
- Reaction of ammonium chloride, aqueous ammonia (30%), and sodium cyanide in aqueous solvent.
- Dropwise addition of n-propionaldehyde at 5–10°C, followed by reaction for 4–10 hours.
- Extraction and drying of the organic phase.
- Treatment with hydrogen chloride gas at room temperature to adjust pH to 3–4, yielding 2-aminobutyronitrile hydrochloride.
- Dissolution in isopropanol, heating with hydrogen chloride gas until saturation, reaction for 4–5 hours, cooling, and filtration to obtain 2-aminobutanamide hydrochloride with high yield and minimal by-products.
This method benefits from mild conditions and high selectivity, making it suitable for preparing the amino butanamide segment for subsequent coupling.
Coupling the Imidazole and Butanamide Units
The final assembly of 2-amino-4-(2-propyl-1H-imidazol-1-yl)butanamide involves coupling the 2-propyl-imidazole intermediate with the 2-aminobutanamide moiety. This can be achieved through nucleophilic substitution or amidation reactions under conditions that preserve both the amino and amide functionalities.
While explicit detailed protocols for this coupling specific to the target compound are scarce, analogous imidazole derivatives have been prepared by:
- Alkylation of the imidazole nitrogen with haloalkyl amides.
- Functional group transformations on preformed imidazole derivatives to introduce the butanamide side chain.
Patent literature indicates that such reactions are performed using standard methods known to skilled chemists, including carbonyldiimidazole-mediated coupling or direct nucleophilic substitution under controlled conditions.
Summary Table of Preparation Steps
Analytical and Purification Considerations
- Purification of intermediates and final products is typically conducted by acid-base extraction, recrystallization, and chromatographic techniques.
- Characterization is confirmed by ^1H NMR, mass spectrometry, and HPLC purity analysis.
- The synthetic routes emphasize mild reaction conditions to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1H-imidazol-1-yl)butanamide
- 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide
- 2-Amino-4-(2-ethyl-1H-imidazol-1-yl)butanamide
Uniqueness
2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanamide is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the propyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₄N₄O, with a molecular weight of approximately 170.22 g/mol. Its structure features an imidazole ring linked to a butanamide chain, which is characteristic of many biologically active compounds.
Research indicates that this compound may interact with various biological targets, influencing several pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit anti-inflammatory properties.
- Anticancer Potential : The structural similarity to other imidazole derivatives indicates potential anticancer activity. For instance, imidazole-based compounds have been reported to exert cytotoxic effects on cancer cell lines .
Biological Activity Data
Several studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings from relevant studies:
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of imidazole derivatives found that structural modifications significantly influenced activity against various cancer cell lines. The findings suggested that compounds with specific substitutions on the imidazole ring exhibited enhanced potency against cancer cells, indicating a promising avenue for further exploration with this compound .
Case Study 2: Enzyme Interaction
In another study, the interaction of imidazole derivatives with serine proteases was explored, highlighting their potential as therapeutic agents for diseases such as COVID-19. The research indicated that compounds similar to this compound could effectively inhibit protease activity, thus providing a basis for drug development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry). Utilize reflux conditions for imidazole ring formation, as demonstrated in analogous imidazole derivatives . Post-synthesis, employ chromatographic techniques (e.g., HPLC or flash column chromatography) and spectroscopic validation (NMR, FT-IR) to confirm structural integrity and purity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar imidazole derivatives?
- Methodological Answer : Use H-NMR to identify unique proton environments, such as the propyl side chain (δ ~0.9–1.7 ppm) and the amide NH group (δ ~6.5–7.5 ppm). Cross-validate with C-NMR to resolve carbon signals for the imidazole ring (δ ~120–150 ppm) and carbonyl groups. Mass spectrometry (ESI-MS) provides molecular weight confirmation, while X-ray crystallography (if crystalline) offers definitive structural proof, as seen in related imidazole analogs .
Q. What solvent systems are optimal for studying the compound’s stability in vitro?
- Methodological Answer : Test stability in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–9). Monitor degradation via UV-Vis spectroscopy or LC-MS over 24–72 hours. For pH-sensitive studies, use phosphate-buffered saline (PBS) with controlled ionic strength to mimic physiological conditions .
II. Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Combine density functional theory (DFT) calculations to map electron density on the imidazole ring and amide group, identifying nucleophilic/electrophilic sites. Pair with molecular dynamics (MD) simulations to study ligand-receptor interactions (e.g., with histamine receptors) . Validate predictions experimentally via kinetic assays or crystallographic binding studies .
Q. What experimental design strategies minimize variability in bioactivity assays for this compound?
- Methodological Answer : Apply factorial design to optimize assay parameters (e.g., concentration, incubation time, cell line selection). For example, a 2 factorial design can isolate critical variables affecting IC values in enzyme inhibition studies. Use ANOVA to analyze interactions between factors and reduce experimental noise .
Q. How to resolve contradictions in reported biological activity across studies (e.g., conflicting IC values)?
- Methodological Answer : Conduct a comparative meta-analysis of experimental conditions (e.g., assay type, purity of compound, cell culture protocols). Reproduce key studies under standardized conditions, controlling for variables like solvent choice (DMSO vs. aqueous) or temperature. Cross-reference with computational models to identify outliers .
Q. What methodologies integrate real-time reaction monitoring for scalable synthesis?
- Methodological Answer : Implement in situ FT-IR or Raman spectroscopy to track reaction intermediates and optimize reaction kinetics. Use microreactor systems to enhance mass transfer and heat dissipation, reducing side-product formation. Validate with offline LC-MS to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
